Tris(2-fluorophenyl)phosphine
Overview
Description
Tris(2-fluorophenyl)phosphine is an organophosphorus compound . It is used as a building block, coupling reagent, and derivatizing reagent . It is also used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .
Synthesis Analysis
Tris(perfluoroalkyl)phosphines, which are of interest as tunable alternatives to the carbon monoxide ligand, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite . This method can be extended to diphosphines .Molecular Structure Analysis
The molecular formula of Tris(2-fluorophenyl)phosphine is C18H12F3P . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Tris(2-fluorophenyl)phosphine can undergo various reactions. For instance, it can be reduced to phosphines . It can also act as a ligand in various organometallic reactions .Physical And Chemical Properties Analysis
Tris(2-fluorophenyl)phosphine has a molecular weight of 316.2569 . Its melting point is 147 °C and its boiling point is 365.7±37.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
1. Application in Li-Ion Batteries
- Summary of the Application: Tris(4-fluorophenyl) phosphine (TFPP) and tris(2,2,2-trifluoroethyl) phosphite (TTFP) were used as flame-retarding additives in Li-ion battery electrolytes .
- Methods of Application: The cell performance of the TFPP- and TTFP-containing electrolytes was examined by cyclic voltammetry, differential scanning calorimetry, electrochemical impedance spectroscopy and scanning electron microscopy . The flammability of the electrolytes was also examined by measuring the self-extinguishing time of the electrolytes .
- Results or Outcomes: The results showed that the TTFP additive suppressed the flammability of the electrolyte, improved the thermal stability of the battery and its electrochemical cell performance . On the other hand, the TFPP additive only improved the thermal stability of the electrolyte at the expense of a slight decrease in electrochemical cell performance .
2. Application in Synthesis of Quaternary Phosphonium Salts
- Summary of the Application: Tris(3-fluorophenyl)phosphine was used in reactions with acrylic acid and its derivatives to synthesize new quaternary phosphonium salts .
- Methods of Application: The structures and composition of the synthesized compounds were determined by modern physical methods, including X-ray diffraction .
- Results or Outcomes: The synthesized phosphonium salts were evaluated for in vitro antimicrobial activity .
3. Application in Organometallic Chemistry
- Summary of the Application: Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound that is used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .
4. Application in Synthesis of Esters, Amides, and Carboxylic Acids
- Summary of the Application: Tris(4-fluorophenyl)phosphine is used as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids .
5. Application in Flame-Retarding Additives
- Summary of the Application: Tris(4-fluorophenyl) phosphine (TFPP) and tris(2,2,2-trifluoroethyl) phosphite (TTFP) were used as flame-retarding additives in Li-ion battery electrolytes .
- Methods of Application: The cell performance of the TFPP- and TTFP-containing electrolytes was examined by cyclic voltammetry, differential scanning calorimetry, electrochemical impedance spectroscopy and scanning electron microscopy . The flammability of the electrolytes was also examined by measuring the self-extinguishing time of the electrolytes .
- Results or Outcomes: The results showed that the TTFP additive suppressed the flammability of the electrolyte, improved the thermal stability of the battery and its electrochemical cell performance . On the other hand, the TFPP additive only improved the thermal stability of the electrolyte at the expense of a slight decrease in electrochemical cell performance .
6. Application in Synthesis of Esters, Amides, and Carboxylic Acids
Safety And Hazards
Tris(2-fluorophenyl)phosphine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
tris(2-fluorophenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKJXHKOLJIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514855 | |
Record name | Tris(2-fluorophenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-fluorophenyl)phosphane | |
CAS RN |
84350-73-2 | |
Record name | Tris(2-fluorophenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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